Cyclopolic acid
Description
Historical Context of Cyclopolic Acid Discovery and Early Characterization
This compound was first identified as a metabolic product of the fungus Penicillium cyclopium. studiesinmycology.organnualreviews.org The initial research into this compound, along with the related cyclopaldic acid, was reported in 1952. studiesinmycology.org However, the fungal strain originally identified as P. cyclopium and reported to produce this compound was later re-identified as Penicillium commune. studiesinmycology.org Early studies on the chemical structure of this compound proposed it to be a derivative of phthalide (B148349). annualreviews.org These foundational investigations laid the groundwork for understanding its chemical nature and biosynthetic origins.
Biogeographical Distribution and Producing Microorganisms
The production of this compound is not confined to a single fungal species but is distributed across various genera, indicating a notable biogeographical presence. While specific global distribution patterns for producing fungi are complex and can be widespread for some species, the primary producers are found within common fungal genera. researchgate.net
This compound and its derivatives are primarily produced by species belonging to the genera Penicillium and Aspergillus. studiesinmycology.orgnih.gov Among the Penicillium species, P. commune (the re-identified original producer) is a known source. studiesinmycology.org While initially associated with P. cyclopium, this has been contested. nih.gov
In the Aspergillus genus, Aspergillus duricaulis has been reported to produce this compound. studiesinmycology.orgnih.gov Other related species within these genera are known to produce a wide array of secondary metabolites, with some strains capable of producing related compounds. nih.govjmbfs.orgscribd.com
Table 1: Selected Fungal Producers of this compound and its Derivatives
| Fungal Species | Compound(s) |
|---|---|
| Penicillium commune | This compound |
| Aspergillus duricaulis | This compound |
| Arthrinium sp. (endolichenic) | 3-O-methylthis compound, 3-O-phenylethylthis compound, 3-O-p-hydroxyphenylethylthis compound |
Recent research has expanded the known sources of this compound derivatives to include endolichenic fungi, which are fungi that reside within the tissues of lichens. researchgate.netnih.gov Specifically, derivatives such as 3-O-methylthis compound, 3-O-phenylethylthis compound, and 3-O-p-hydroxyphenylethylthis compound have been isolated from the endolichenic fungus Arthrinium sp., which was found living in the lichen Cladonia squamosa. researchgate.netresearchgate.netnih.gov This discovery highlights the potential of unique ecological niches, like endolichenic symbioses, as a source for novel natural products. acs.org
Structural Classifications within Secondary Metabolite Chemistry
This compound belongs to the broad class of secondary metabolites known as polyketides. rsc.orgnih.gov More specifically, it is classified as a tetronic acid derivative, a class of compounds characterized by a particular heterocyclic ring system. nih.gov The biosynthesis of this compound involves a polyketide synthase (PKS) pathway. rsc.orgnih.gov It is also described as a phthalide derivative, which refers to its core isobenzofuranone structure. annualreviews.orgontosight.ainih.gov Recent studies have further elucidated its role as an intermediate in the biosynthesis of more complex meroterpenoids, which are hybrid natural products derived from both polyketide and terpenoid precursors. rsc.orgnih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
477-98-5 |
|---|---|
Molecular Formula |
C11H12O6 |
Molecular Weight |
240.21 g/mol |
IUPAC Name |
3,5-dihydroxy-4-(hydroxymethyl)-7-methoxy-6-methyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C11H12O6/c1-4-8(13)5(3-12)6-7(9(4)16-2)11(15)17-10(6)14/h10,12-14H,3H2,1-2H3 |
InChI Key |
DNYLYWCIKXVVFI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C(OC(=O)C2=C1OC)O)CO)O |
Origin of Product |
United States |
Biosynthesis of Cyclopolic Acid
Precursors and Polyketide-Terpenoid Hybrid Pathway Elucidation
The biosynthesis of cyclopolic acid is a prime example of a polyketide-terpenoid hybrid pathway. researchgate.netrsc.orgnih.gov This pathway initiates with precursors that are channeled into a multi-step enzymatic cascade. The core structure is derived from a polyketide, which then undergoes decoration with a terpenoid moiety, a hallmark of this hybrid class of natural products. researchgate.netrsc.org
Initial Polyketide Assembly by Non-Ribosomal Peptide Synthase-Polyketide Synthase Hybrid (NR-PKS)
The journey begins with the action of a Non-Ribosomal Peptide Synthase-Polyketide Synthase (NR-PKS) hybrid enzyme, MfmB. researchgate.netrsc.orguniprot.org These multifunctional enzymes are known for their ability to assemble complex molecular structures from simple precursors. ebi.ac.ukfrontiersin.orgnih.govresearchgate.net In this case, MfmB utilizes acetyl-CoA and malonyl-CoA to construct the initial polyketide backbone, forming 3,5-dimethylorsellinic acid (DMOA). rsc.orguniprot.org This step is foundational, setting the stage for all subsequent transformations.
Phthalide (B148349) Ring Formation via Oxidative Transformations
Following the initial polyketide assembly, the pathway proceeds with the formation of a characteristic phthalide ring system. researchgate.netrsc.orgchemrxiv.org This transformation is catalyzed by the sequential action of a cytochrome P450 monooxygenase, MfmA, and a hydrolase, MfmC. rsc.orgrsc.orguniprot.org These enzymes work in concert to convert DMOA into 5,7-dihydroxy-4-(hydroxymethyl)-6-methylphthalide. rsc.orguniprot.org This oxidative cyclization is a critical step in shaping the core structure of this compound.
Methylation Steps in the Biosynthetic Sequence
Methylation, a common tailoring reaction in natural product biosynthesis, plays a key role in the formation of this compound. mdpi.comgenewiz.comencyclopedia.pubnih.gov The methyltransferase MfmE catalyzes the 7-O-methylation of the phthalide intermediate, yielding 5-hydroxy-4-(hydroxymethyl)-7-methoxy-6-methylphthalide. rsc.orgrsc.orguniprot.org This enzymatic step adds a methyl group from the universal methyl donor S-adenosyl methionine (SAM), further diversifying the chemical structure. mdpi.comencyclopedia.pub
C-3 Hydroxylation during Biosynthesis
A crucial hydroxylation event occurs at the C-3 position of the methylated phthalide intermediate. rsc.orgrsc.orguniprot.org This reaction is catalyzed by the cytochrome P450 monooxygenase MfmF. rsc.orgrsc.orguniprot.org The introduction of this hydroxyl group is what ultimately yields the eponymous this compound (2,5-dihydroxy-4-(hydroxymethyl)-7-methoxy-6-methylphthalide). uniprot.org This step highlights the precise control exerted by enzymes to introduce specific functional groups.
Prenylation by Dimethylallyltryptophan Synthase (DMATS)-type Prenyltransferases
A distinctive feature of this biosynthetic pathway is the method of prenylation. researchgate.netrsc.orgrsc.org Unlike many other fungal meroterpenoids that utilize UbiA-like prenyltransferases, the biosynthesis of the this compound precursor involves a Dimethylallyltryptophan Synthase (DMATS)-type prenyltransferase, MfmD. researchgate.netrsc.orgrsc.orgnih.gov These enzymes are typically involved in the prenylation of tryptophan and its derivatives. mdpi.compsu.eduscite.ai In this pathway, MfmD catalyzes the farnesylation of this compound to produce 5-O-farnesylthis compound. researchgate.netrsc.orgrsc.orguniprot.org This unusual recruitment of a DMATS-type enzyme for farnesylation underscores the novel biosynthetic logic at play. researchgate.netrsc.org
Terpene Cyclization within Hybrid Biosynthesis
The final step in the formation of the hybrid molecule involves the cyclization of the farnesyl group. researchgate.netrsc.orgrsc.org This complex transformation is catalyzed by a Pyr4-family terpene cyclase, MfmH. researchgate.netrsc.orgrsc.org Terpene cyclases are renowned for their ability to orchestrate intricate carbocation-driven cyclization cascades, leading to a wide array of cyclic terpene structures. acs.orgnih.govrsc.org In this case, MfmH acts on the farnesyl moiety of 5-O-farnesylthis compound, cyclizing it into a drimane-like structure to complete the biosynthesis of the final polyketide-terpenoid hybrid. rsc.orgrsc.orguniprot.org
Summary of Biosynthetic Enzymes and Intermediates
| Enzyme | Enzyme Class | Function | Substrate | Product |
| MfmB | NR-PKS | Polyketide assembly | Acetyl-CoA, Malonyl-CoA | 3,5-dimethylorsellinic acid (DMOA) |
| MfmA | Cytochrome P450 | Oxidative transformation | 3,5-dimethylorsellinic acid (DMOA) | Intermediate for phthalide formation |
| MfmC | Hydrolase | Phthalide ring formation | Oxidized DMOA intermediate | 5,7-dihydroxy-4-(hydroxymethyl)-6-methylphthalide |
| MfmE | Methyltransferase | 7-O-methylation | 5,7-dihydroxy-4-(hydroxymethyl)-6-methylphthalide | 5-hydroxy-4-(hydroxymethyl)-7-methoxy-6-methylphthalide |
| MfmF | Cytochrome P450 | C-3 hydroxylation | 5-hydroxy-4-(hydroxymethyl)-7-methoxy-6-methylphthalide | This compound |
| MfmD | DMATS-type Prenyltransferase | Farnesylation | This compound | 5-O-farnesylthis compound |
| MfmH | Terpene Cyclase | Terpene cyclization | 5-O-farnesylthis compound | Drimane-phthalide hybrid |
Biosynthetic Gene Clusters (BGCs) and Genomic Analysis
The genetic blueprint for this compound biosynthesis is encoded within a biosynthetic gene cluster (BGC), a contiguous stretch of genes in the fungal genome. plos.org Global genome mining has been instrumental in identifying and characterizing these clusters. rsc.orgrsc.orgresearchgate.net
Identification and Annotation of this compound BGCs
Through genome mining efforts, a BGC responsible for producing a drimane–phthalide hybrid, with this compound as a key intermediate, was identified in the fungus Annulohypoxylon moriforme CBS 123579. rsc.orgrsc.orgresearchgate.netnih.gov This cluster, designated the mfm cluster, was characterized through heterologous expression in Aspergillus oryzae. rsc.orgnih.gov The mfm cluster contains genes encoding a suite of enzymes essential for the biosynthesis, including a non-reducing polyketide synthase (NR-PKS), cytochrome P450 monooxygenases, a hydrolase, a prenyltransferase, a methyltransferase, and a terpene cyclase. rsc.orgnih.gov Specifically, the cluster includes the genes mfmA, mfmB, mfmC, mfmD, mfmE, mfmF, mfmG, mfmH, and mfmJ, along with two transcription factors, mfmI and mfmK. rsc.orgnih.gov
Functional Characterization of Genes within the BGC
The function of individual genes within the mfm cluster has been elucidated through systematic gene-deletion and heterologous expression studies. rsc.orgnih.gov The non-reducing polyketide synthase, MfmB, is responsible for the initial synthesis of 3,5-dimethylorsellinic acid (DMOA). rsc.orgnih.gov The cytochrome P450 monooxygenase MfmA and the metallo-hydrolase MfmC then work in concert to convert DMOA into a phthalide intermediate. rsc.orgnih.gov Subsequently, the methyltransferase MfmE carries out O-methylation, followed by a hydroxylation step at the C-3 position catalyzed by another cytochrome P450, MfmF, to yield this compound. rsc.orgnih.gov The DMATS-type prenyltransferase MfmD then farnesylates this compound. rsc.orgresearchgate.netnih.gov Finally, the Pyr4-family terpene cyclase MfmH cyclizes the farnesyl group to form the final drimane-like structure. rsc.orgresearchgate.netnih.gov Genes mfmG and mfmJ were found not to be directly involved in the biosynthesis of the final product. rsc.org
Comparative Genomics of this compound BGCs Across Fungal Species
Genome mining has revealed that BGCs homologous to the mfm cluster are widespread in fungi, suggesting a conserved biosynthetic potential for similar polyketide–terpenoid hybrids. rsc.org Comparative analysis of these clusters across different fungal species can provide insights into the evolution of these pathways and the generation of molecular diversity. rsc.orgnih.govnih.govplos.orgbiorxiv.org For instance, the discovery that the mfm pathway can be diversified by incorporating homologous terpene cyclases or prenyltransferases from different fungi highlights a mechanism for generating structural variety in this class of natural products. rsc.org
Enzymology of this compound Biosynthesis
The biosynthesis of this compound is a multi-step enzymatic cascade, with each enzyme playing a specific role in the construction of the final molecule.
Characterization of Key Enzymes (e.g., MfmB, MfmA, MfmC, MfmE, MfmF, MfmD, MfmH)
The key enzymes in the this compound biosynthetic pathway have been characterized through functional expression studies. rsc.orgnih.gov
| Enzyme | Type | Function in this compound Biosynthesis |
| MfmB | Non-reducing polyketide synthase (NR-PKS) | Catalyzes the formation of 3,5-dimethylorsellinic acid (DMOA). rsc.orgnih.gov |
| MfmA | Cytochrome P450 monooxygenase | Works with MfmC to transform DMOA into a phthalide intermediate, performing an additional hydroxylation at C-9. rsc.orgnih.gov |
| MfmC | Metallo-hydrolase | Collaborates with MfmA in the conversion of DMOA to the phthalide intermediate. rsc.orgnih.gov |
| MfmE | Methyltransferase | Catalyzes the 7-O-methylation of the phthalide intermediate. rsc.orgnih.gov |
| MfmF | Cytochrome P450 monooxygenase | Performs C-3 hydroxylation to produce this compound. rsc.orgnih.gov |
| MfmD | DMATS-type prenyltransferase | Farnesylates this compound. rsc.orgresearchgate.netnih.gov |
| MfmH | Pyr4-family terpene cyclase | Cyclizes the farnesyl moiety to form a drimane-like structure on the farnesylated this compound derivative. rsc.orgresearchgate.netnih.gov |
This table summarizes the functions of the key enzymes involved in the biosynthesis of a this compound-derived meroterpenoid.
Substrate Specificity and Promiscuity of Biosynthetic Enzymes
The enzymes in the this compound pathway exhibit a degree of substrate specificity, which dictates the structure of the final product. nih.gov However, some of these enzymes also show a level of promiscuity, allowing for the potential generation of diverse molecular structures. rsc.orgresearchgate.net For example, MfmE accepts the phthalide product of the MfmA/MfmC reaction as its substrate. rsc.orgnih.gov A notable feature of this pathway is the unusual use of a DMATS-type prenyltransferase, MfmD, for farnesylation, a role typically carried out by UbiA-type prenyltransferases in other fungal meroterpenoid biosyntheses. rsc.org Furthermore, a homolog of MfmD, PsetPT, was found to perform dimethylallylation and could be engineered to attach a geranyl group, demonstrating the potential for substrate promiscuity and engineered biosynthesis. researchgate.net The interchangeability of homologous enzymes, such as replacing MfmH with its homolog OcdTC, resulted in a hybrid molecule with a different terpenoid moiety, further illustrating the adaptable nature of these biosynthetic enzymes. researchgate.net
Rational Engineering of Biosynthetic Enzymes for Diversified Production
Rational engineering of biosynthetic enzymes presents a powerful strategy for expanding the chemical diversity of natural products, including polyketides like this compound. This approach involves making specific, knowledge-based modifications to an enzyme's structure to alter its function, such as its substrate specificity or the type of reaction it catalyzes. By targeting the enzymes responsible for constructing the this compound scaffold and its subsequent modifications, it is theoretically possible to generate novel derivatives with potentially new biological activities.
While direct rational engineering studies on the specific enzymes of the this compound biosynthetic pathway are not extensively documented in publicly available research, the principles have been successfully demonstrated on homologous enzymes from other fungal polyketide pathways. These studies provide a clear blueprint for how the enzymes in the this compound pathway could be engineered.
A notable example is the rational reprogramming of a non-reducing polyketide synthase (nrPKS) responsible for the biosynthesis of dehydrocurvularin (B13541). nih.gov Fungal nrPKSs contain a product template (PT) domain that controls the cyclization of the polyketide chain, a critical step that defines the core structure of the molecule. nih.govnih.gov In a landmark study, researchers successfully altered the cyclization pattern of the dehydrocurvularin nrPKS by mutating just three amino acids within the cyclization chamber of its PT domain. This structure-guided mutagenesis was sufficient to reprogram the enzyme to produce polyketides with a "fungal fold" rather than its native "bacterial fold," demonstrating that minor, targeted changes can lead to profound structural diversification of the final product. nih.gov
Further illustrating the potential for diversification, engineering efforts on a dimethylallyltryptophan synthase (DMATS)-type prenyltransferase, an enzyme class related to the one that modifies the this compound core, have shown success in altering substrate specificity. In the biosynthesis of a drimane-phthalide hybrid, the prenyltransferase MfmD naturally attaches a farnesyl group to a this compound-like precursor. rsc.org By comparing the substrate-binding site of MfmD to a related enzyme, PsetPT, researchers identified key amino acid differences. rsc.org Site-directed mutagenesis of MfmD, specifically creating G257Y and G257Y/Y357C variants, resulted in the enzyme losing its ability to transfer a farnesyl group and instead attaching a smaller dimethylallyl group. rsc.org This demonstrates how rational engineering can be used to modify the decorations on the core polyketide structure, leading to new derivatives.
These examples of successful rational engineering in closely related fungal biosynthetic pathways underscore the potential for applying similar strategies to the this compound pathway. By targeting the polyketide synthase to alter the core structure or the modifying enzymes like prenyltransferases to change peripheral groups, a wide array of novel this compound derivatives could be generated for further investigation.
Table 1: Examples of Rational Enzyme Engineering for Diversified Polyketide Production
| Original Enzyme | Host Organism/System | Target of Engineering | Modification(s) | Resulting Change/New Product(s) |
| Dehydrocurvularin nrPKS | Aspergillus terreus (biosynthetic pathway) | Product Template (PT) Domain | Three point mutations in the cyclization chamber | Reprogrammed the enzyme to produce polyketides with an alternative "fungal" fold instead of the native "bacterial" fold. nih.gov |
| MfmD (DMATS-type prenyltransferase) | Aspergillus oryzae (heterologous expression) | Substrate-binding site | G257Y and G257Y/Y357C mutations | Lost the ability to farnesylate the substrate and instead produced a dimethylallylated product. rsc.org |
Structural Analogues and Chemical Derivatization of Cyclopolic Acid
Naturally Occurring Cyclopolic Acid Analogues
Nature has produced a variety of compounds that are structurally similar to this compound. These analogues often feature modifications at the O-methyl, O-ethyl, and prenyl groups, as well as the addition of phenylethyl and hydroxyphenylethyl moieties.
O-Methylated this compound Derivatives (e.g., 3-O-methylthis compound)
One of the most commonly encountered analogues is 3-O-methylthis compound. nih.govnih.govresearchgate.netacs.org This derivative has been isolated from various fungal species, including those of the Aspergillus and Penicillium genera. studiesinmycology.orglookchem.com Research has shown its presence in endolichenic fungi, which are fungi that live within lichen thalli. nih.govnih.govresearchgate.net For instance, it was isolated from the endolichenic fungus Arthrinium sp. EL000127. nih.govresearchgate.net The structure of 3-O-methylthis compound has been confirmed through spectroscopic methods like MS and NMR analysis. nih.gov It is often found alongside cyclopaldic acid, another related metabolite. lookchem.comrsc.org
O-Ethyl this compound Derivatives
The ethylated counterpart, 3-O-ethyl this compound, has also been identified as a natural product. studiesinmycology.org Its structure was elucidated in the early 1980s, and its ¹³C NMR spectra have been thoroughly analyzed to aid in the structural determination of other highly substituted phthalides. researchgate.netresearchgate.net Like its methylated relative, it is produced by fungi such as Aspergillus duricaulis. studiesinmycology.orgresearchgate.net
Prenylated this compound Derivatives (e.g., 5-O-isopentenyl this compound, 5-O-farnesylthis compound)
The addition of prenyl groups to the this compound scaffold gives rise to another class of natural analogues. Examples include 5-O-isopentenyl this compound and 5-O-isopentenyl-3-O-ethyl this compound. studiesinmycology.org More complex prenylation, such as farnesylation, has also been observed. researchgate.netrsc.orgrsc.org The biosynthesis of these compounds involves prenyltransferases that attach isopentenyl or farnesyl pyrophosphate to the this compound core. researchgate.netrsc.orgrsc.org
Phenylethyl and Hydroxyphenylethyl this compound Analogues
More recently, this compound analogues featuring phenylethyl and hydroxyphenylethyl groups have been discovered. nih.govnih.govacs.org Specifically, 3-O-phenylethylthis compound and 3-O-p-hydroxyphenylethylthis compound were isolated from the endolichenic fungus Arthrinium sp. EL000127. nih.govresearchgate.net The structures of these compounds were determined by detailed analysis of their HRESIMS and NMR spectra. nih.gov
Semi-synthetic Strategies for this compound Derivatization
Semi-synthesis, which involves the chemical modification of a naturally occurring starting material, is a common strategy to create novel compounds with potentially enhanced properties. researchgate.nettapi.com In the context of this compound, semi-synthetic approaches can be used to generate derivatives that are not readily accessible through natural pathways. neliti.com This allows for the systematic modification of the this compound scaffold to explore how different functional groups influence its biological activity. afjbs.commdpi.com Computational methods, such as semi-empirical calculations (AM1 and PM3), can be employed to study the stability and reactivity of these derivatives, guiding the synthetic efforts. neliti.com
Structure-Activity Relationship (SAR) Studies on this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. uc.ptresearchgate.netnih.gov For this compound derivatives, SAR studies have provided insights into the functional importance of different parts of the molecule. For example, the presence and nature of the substituent at the 3-O-position can significantly impact the compound's properties. The investigation of various analogues, both natural and semi-synthetic, allows researchers to build a comprehensive picture of the SAR for this class of compounds. afjbs.com This knowledge is instrumental in the design of new derivatives with tailored biological profiles.
Analytical Methodologies for Cyclopolic Acid Research
Chromatographic Separation and Quantification Techniques
Chromatography is the cornerstone for isolating and measuring cyclopolic acid in complex mixtures. High-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), and advanced tandem techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely employed. Effective sample preparation, often using immunoaffinity columns, is critical to ensure accurate and sensitive analysis.
High-performance liquid chromatography is a powerful tool for the separation and quantitative determination of constituents within a mixture. juniperpublishers.com The choice of detector is a critical aspect of method development, with selection depending on the analyte's properties and the required sensitivity. thermofisher.com For this compound, several detectors are applicable, each with distinct advantages.
UV/Vis Detectors: As one of the most common detectors in HPLC, the ultraviolet (UV) or visible (VIS) detector offers stability, high sensitivity, and ease of operation. b-ac.co.uk These detectors measure the amount of light absorbed by the analyte as it passes through a flow cell. scioninstruments.com For compounds that absorb UV-Vis light, this method is non-destructive. thermofisher.com Variations include fixed-wavelength, variable wavelength (VWD), and Diode Array Detectors (DAD). thermofisher.compharmaguideline.com A DAD, or Photodiode Array (PDA) detector, can detect multiple wavelengths simultaneously, providing spectral information that can aid in compound identification. b-ac.co.uk
Fluorescence Detectors (FLD): These detectors are known for their exceptional sensitivity and specificity for fluorescent compounds. juniperpublishers.comscioninstruments.com The analyte is excited by a specific wavelength of light, causing it to emit light at a higher wavelength, which is then measured. juniperpublishers.com For naturally fluorescent molecules or those that can be labeled with a fluorescent tag, FLD can offer 10 to 1000 times greater sensitivity than UV detectors. juniperpublishers.comscioninstruments.com
Evaporative Light Scattering Detector (ELSD): This detector is suitable for non-volatile and semi-volatile analytes. thermofisher.com It works by nebulizing the column eluent, evaporating the mobile phase, and then measuring the light scattered by the remaining solid analyte particles. juniperpublishers.com It is a destructive technique but useful for compounds lacking a UV chromophore. thermofisher.com
| Detector Type | Principle of Operation | Selectivity | Destructive? | Typical Sensitivity |
|---|---|---|---|---|
| UV/Vis (VWD, DAD/PDA) | Measures absorption of UV or visible light by the analyte. scioninstruments.com | Selective for compounds with chromophores. pharmaguideline.com | No thermofisher.com | Nanograms thermofisher.com |
| Fluorescence (FLD) | Measures light emitted from an analyte after excitation at a specific wavelength. juniperpublishers.com | Highly selective for fluorescent compounds. juniperpublishers.com | No thermofisher.com | Femtograms to Picograms thermofisher.com |
| Evaporative Light Scattering (ELSD) | Measures light scattered by analyte particles after mobile phase evaporation. juniperpublishers.com | Universal for non-volatile analytes. thermofisher.com | Yes thermofisher.com | Nanograms thermofisher.com |
| Mass Spectrometry (MS) | Separates and detects ions based on their mass-to-charge ratio. juniperpublishers.com | Highly selective and specific. juniperpublishers.com | Yes thermofisher.com | Picograms thermofisher.com |
For highly sensitive and specific trace analysis of this compound, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govmdpi.com This technique combines the powerful separation capabilities of LC with the precise detection and structural confirmation provided by MS/MS. mdpi.com
A common approach involves using a reversed-phase HPLC system with a C18 stationary phase, coupled to a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. nih.govresearchgate.net The analysis is often performed using multiple reaction monitoring (MRM), which enhances selectivity and sensitivity by tracking specific precursor-to-product ion transitions. nih.gov For this compound, typical MS/MS transitions monitored are m/z 337/196 and 337/182. nih.gov
This methodology allows for the determination of this compound in complex matrices like mixed feed, wheat, peanuts, rice, and white mould cheese. nih.govnih.gov Sample preparation can be streamlined, sometimes involving a simple extraction with an alkaline or acidic methanol-water or acetonitrile (B52724) mixture, followed by defatting with hexane, without the need for extensive cleanup steps. nih.govnih.gov To compensate for matrix effects, which can suppress or enhance ion signals, a fully carbon-13-labelled internal standard ((¹³C₂₀)-cyclopiazonic acid) can be used. mdpi.comnih.gov
The LC-MS/MS method has been validated across various food and feed samples, demonstrating excellent performance characteristics. nih.govnih.gov
| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Mean Recovery (%) | Reference |
|---|---|---|---|---|
| Mixed Feed, Wheat, Peanuts, Rice | 5 µg/kg | 20 µg/kg | 79-114% | nih.gov |
| White Mould Cheese | 0.2 µg/kg | 0.5 µg/kg | Not Specified | nih.gov |
| Dry-fermented Meat Products | 2.17 µg/kg | 7.15 µg/kg | 95.5-102.1% | researchgate.net |
Thin-layer chromatography (TLC) is a versatile and rapid chromatographic technique used for separating compounds in a mixture. gerli.com It is particularly useful for the initial screening of samples for the presence of this compound due to its simplicity and speed, allowing for the analysis of multiple samples on a single plate in under an hour. gerli.com
The principle of TLC involves a stationary phase, typically a thin layer of an adsorbent like silica (B1680970) gel coated on a plate, and a mobile phase, an organic solvent, that moves up the plate via capillary action. Non-polar compounds generally travel further up the plate, resulting in higher retention factor (Rf) values, while polar compounds move more slowly and have lower Rf values.
For screening acidic compounds like this compound, various silica gel TLC systems have been evaluated. nih.gov A typical procedure involves:
Spotting the sample extract onto the TLC plate. gerli.com
Placing the plate in a closed chamber containing a suitable mobile phase, such as a mixture of ethyl acetate, methanol, and ammonia. gerli.comnih.gov
Allowing the solvent to ascend the plate. gerli.com
Removing the plate, drying it, and visualizing the separated spots using specific spray reagents or under UV light. gerli.com
While primarily a qualitative or semi-quantitative tool, TLC can be combined with densitometry for more precise quantification. aocs.org It serves as an effective preliminary step before more complex analyses like HPLC.
The accuracy of chromatographic analysis is highly dependent on the cleanliness of the sample extract. Immunoaffinity columns (IAC) provide a highly specific and efficient method for the cleanup and concentration of mycotoxins, including this compound, from complex food and feed matrices. nih.govr-biopharm.comresearchgate.net
IACs utilize monoclonal antibodies that are highly specific to the target analyte. r-biopharm.com These antibodies are covalently bonded to a solid support (e.g., Sepharose 4B) packed in a column. nih.gov The sample extract is passed through the column, and the antibodies selectively bind to the this compound, while other matrix components are washed away. nih.govcreative-proteomics.com The purified this compound is then eluted from the column using a solvent like 100% methanol. nih.gov
This technique significantly reduces matrix interference, leading to cleaner chromatograms, improved analytical performance, and lower limits of detection. nih.govr-biopharm.com An IAC developed specifically for this compound demonstrated high efficiency, with a binding capacity of 4 µg per column. nih.gov The column could also be regenerated and reused multiple times. nih.gov Studies have shown excellent recovery rates for this compound added to various extracts. nih.gov
| Matrix | Spiking Range (ng/g) | Recovery Rate (%) |
|---|---|---|
| Corn | 10-200 | 88-105% |
| Peanut | 10-200 | 86-100% |
| Mixed Feed | 10-200 | 90-110% |
Spectroscopic and Spectrometric Methods for Structural Elucidation and Confirmation
While chromatographic methods are excellent for separation and quantification, spectroscopic techniques are indispensable for the definitive confirmation and elucidation of a molecule's chemical structure. hyphadiscovery.comnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing detailed information about the atomic arrangement within a molecule. slideshare.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides comprehensive structural information about organic molecules like this compound. slideshare.netslideshare.net By analyzing the behavior of atomic nuclei in a magnetic field, NMR can determine the connectivity and spatial relationships of atoms. slideshare.net For complex natural products, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required for complete structural assignment. hyphadiscovery.comnih.gov
1D NMR (¹H and ¹³C):
Proton (¹H) NMR: This is one of the most fundamental NMR experiments. It provides information about the number of different types of protons in a molecule, their chemical environment (chemical shift), the number of protons of each type (integration), and how many protons are on adjacent atoms (signal splitting). slideshare.netslideshare.net
Carbon-13 (¹³C) NMR: This experiment provides information about the carbon skeleton of the molecule, showing a signal for each unique carbon atom.
2D NMR: These experiments provide correlation data between different nuclei, which is crucial for piecing together the molecular structure. nih.gov
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons, helping to identify spin systems within the molecule. slideshare.netnih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. hyphadiscovery.comnih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds, which is essential for connecting the different fragments of the molecule. hyphadiscovery.comnih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, providing critical information about the molecule's relative stereochemistry and 3D conformation. hyphadiscovery.com
By systematically analyzing the data from this standard set of NMR experiments, researchers can definitively elucidate and confirm the complex polycyclic structure of this compound. hyphadiscovery.com
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a cornerstone technique in natural product chemistry for the precise determination of a compound's elemental composition. researchgate.net The methodology involves ionizing the analyte from a liquid solution and measuring the mass-to-charge ratio (m/z) of the resulting ions with very high accuracy. nih.govresearchgate.net This precision allows for the calculation of a unique molecular formula, which is a critical first step in identifying a new compound or confirming the identity of a known one. youtube.com
In the context of this compound research, HRESIMS would be employed to:
Determine the Molecular Formula: By measuring the exact mass of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻), researchers can deduce an unambiguous elemental composition, distinguishing it from other isobaric compounds.
Aid in Structural Elucidation: HRESIMS can be coupled with tandem mass spectrometry (MS/MS). In an MS/MS experiment, the molecular ion of this compound would be isolated and fragmented by collision-induced dissociation (CID). libretexts.org The resulting fragment ions provide valuable information about the molecule's substructures, helping to piece together its complete chemical architecture. phcogres.com The high resolution allows for the accurate mass measurement of these fragments, further refining the structural hypothesis.
While HRESIMS is a standard tool for characterizing complex organic molecules, specific fragmentation data and detailed HRESIMS analyses for this compound are not extensively detailed in currently available scientific literature.
Electronic Circular Dichroism (ECD) for Chiral Analysis
This compound is a chiral molecule, meaning it possesses stereogenic centers and exists as enantiomers. Determining the absolute configuration of these centers is essential, as different stereoisomers can have vastly different biological activities. Electronic Circular Dichroism (ECD) spectroscopy is a powerful, non-destructive technique used for this purpose. mdpi.comresearchgate.net
ECD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. rsc.org This differential absorption, known as the Cotton effect, produces a unique spectrum that is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration and conformation in solution.
The process for determining the absolute configuration of a compound like this compound using ECD typically involves:
Experimental Measurement: Recording the ECD spectrum of the isolated natural product.
Quantum Chemical Calculations: Using computational methods like Time-Dependent Density Functional Theory (TD-DFT), the theoretical ECD spectra for all possible stereoisomers of the proposed structure are calculated.
Comparison: The experimental spectrum is then compared to the calculated spectra. A close match between the experimental spectrum and the calculated spectrum of one particular isomer allows for the confident assignment of its absolute configuration. mdpi.com
This chiroptical method is a primary tool for assigning the absolute stereochemistry of complex natural products. researchgate.net However, to date, published studies featuring the experimental ECD spectrum and corresponding quantum chemical calculations to definitively assign the absolute configuration of this compound have not been identified.
Immunoanalytical Techniques for Detection
Immunoanalytical techniques utilize the highly specific binding interaction between an antibody and its target antigen to detect and quantify substances in complex mixtures. These methods are known for their high sensitivity and specificity, making them valuable for screening large numbers of samples for the presence of a particular compound.
Enzyme-Linked Immunosorbent Assays (ELISA)
The Enzyme-Linked Immunosorbent Assay (ELISA) is one of the most common immunoanalytical platforms. researchgate.net In a typical competitive ELISA format for detecting a small molecule like this compound, the following steps would be involved:
Plate Coating: A microtiter plate is coated with a known quantity of a this compound-protein conjugate.
Competitive Binding: A sample suspected of containing this compound is added to the wells along with a limited amount of a specific antibody against this compound. The free this compound in the sample and the this compound conjugate on the plate compete for binding to the antibody.
Enzyme-Linked Secondary Antibody: A secondary antibody, which is linked to a reporter enzyme (like horseradish peroxidase), is added. This secondary antibody binds to the primary antibody that is now bound to the plate.
Substrate Addition and Signal Detection: A chromogenic substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is measured and is inversely proportional to the concentration of this compound in the original sample.
The development of an ELISA for this compound would require the production of specific monoclonal or polyclonal antibodies that recognize the molecule. While ELISAs are widely used for the detection of various mycotoxins, the scientific literature does not currently contain detailed reports on the development and validation of a specific ELISA for this compound.
Computational and Theoretical Studies of Cyclopolic Acid
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are essential for understanding the intrinsic properties of cyclopolic acid. These computational techniques allow for the examination of molecular structures and energies, providing a theoretical framework to predict chemical behavior.
Semi-empirical methods, which balance computational speed and accuracy by incorporating experimental parameters, are well-suited for studying large molecules. mdpi.comnih.govnih.gov Methods like Austin Model 1 (AM1) and Parametric Method 3 (PM3) have been specifically applied to assess the stability and reactivity of this compound and its derivatives. eurjchem.commdpi.comnih.gov These methods simplify complex quantum mechanical calculations, primarily by only considering valence electrons, which are key to chemical bonding and reactions. eurjchem.comnih.gov
A study utilizing the HyperChem Professional application performed analyses on this compound and its derivatives using both AM1 and PM3 methods. eurjchem.comnih.gov The stability of the compounds was evaluated by calculating their total energy and gradient, where lower values suggest a more stable structure. nih.gov Reactivity, on the other hand, was assessed by examining the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO gap typically indicates higher reactivity. nih.gov
The research revealed that while the total energy calculations did not show significant differences between the AM1 and PM3 methods, they were crucial for identifying the most stable structures among a series of derivatives. nih.gov For instance, one derivative, 2-formyl-3-(hydroxymethyl)-6-methoxy-5-methylterephthalic acid, was identified as having a particularly stable structure based on its total energy and gradient calculations with both methods. eurjchem.comnih.gov However, the study also noted a divergence between stability and reactivity predictions. The compound with the most stable structure did not have the highest reactivity (as indicated by a larger HOMO-LUMO gap). nih.gov Conversely, several other derivatives were found to be reactive but structurally unstable. nih.gov
Table 1: Semi-empirical Calculation Results for a this compound Derivative (2-formyl-3-(hydroxymethyl)-6-methoxy-5-methylterephthalic acid)
| Parameter | AM1 Method | PM3 Method |
| Total Energy (kcal/mol) | -80608.1868567 | -74935.9180118 |
| Gradient (kcal/mol/Å) | 0.0898817 | 0.0874369 |
Data sourced from a study on the stability and reactivity of this compound derivatives. nih.gov
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. unkhair.ac.id Unlike semi-empirical methods, DFT calculations are based on the electron density of a molecule rather than complex wavefunctions, offering a high level of accuracy. rsc.org This approach is invaluable for determining a wide range of molecular properties, including electronic band structures, magnetic properties, and chemical reactivity. By solving the Kohn-Sham equations, DFT can accurately predict molecular geometries and thermodynamic properties like free energy, enthalpy, and entropy.
While specific DFT studies on this compound are not extensively documented in available literature, the application of this methodology would provide significant insights. DFT calculations could elucidate the distribution of electron density within the this compound molecule, identifying electrophilic and nucleophilic sites prone to reaction. Furthermore, by calculating thermochemical properties, DFT can predict the molecule's stability under various conditions and the energy changes associated with its chemical reactions. Time-Dependent DFT (TD-DFT) could also be employed to simulate and understand its UV-Vis absorption spectra, providing information on electronic transitions.
In Silico Prediction of Bioactivity and Potential Targets
In silico methods are crucial in the early stages of drug discovery for predicting the biological activity of compounds and identifying their potential molecular targets, thereby saving time and resources. These computational approaches analyze a compound's structure to forecast its interactions with biological macromolecules.
For this compound, its known phytotoxic, insecticidal, fungicidal, and herbicidal properties suggest interactions with multiple biological targets. Computational screening can help pinpoint these targets. For example, methods like chemical similarity networking (CSNAP) or similarity ensemble approaches (SEA) compare the structure of this compound against large databases of compounds with known biological activities. This can reveal potential targets such as specific enzymes or receptors. Cyclopaldic acid, a closely related metabolite, has been shown to inhibit plasma membrane H+-ATPase, and it is plausible that this compound could have similar targets. The antifungal activity of this compound against phytopathogenic fungi like Macrophomina phaseolina and Rhizoctonia solani has been demonstrated, and in silico studies could help identify the specific fungal enzymes or pathways it disrupts.
Computational Insights into Structure-Activity Relationships
Understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, SAR) is fundamental to medicinal chemistry and toxicology. Computational studies are instrumental in building SAR models.
For this compound, computational analyses can reveal which functional groups are essential for its bioactivity. By systematically modifying the structure of this compound in silico—for example, by altering substituents on the benzofuran (B130515) ring—and then recalculating properties like electronic distribution and binding affinity to potential targets, researchers can build a detailed SAR profile. Studies on related phytotoxins have shown that specific functional groups are critical for their toxic effects. For this compound, this could involve the hydroxyl, methoxy, or formyl groups. For instance, the phytotoxicity of cyclopaldic acid is linked to its ability to induce chlorosis and necrosis in plants by targeting the plasma membrane H+-ATPase. Computational docking simulations could model the binding of this compound to this or other enzymes, revealing the key molecular interactions—such as hydrogen bonds or hydrophobic interactions—that are responsible for its inhibitory effects. This information is critical for understanding its mechanism of action and for any potential modification to modulate its activity.
Biotechnological Production and Optimization Strategies for Cyclopolic Acid
Microbial Fermentation Optimization for Enhanced Yield
The production of complex secondary metabolites like cyclopolic acid through microbial fermentation is a multifaceted process influenced by a variety of interacting factors. Optimization of this process is crucial for achieving economically viable yields. This involves a systematic approach to enhance the productivity of the microbial strain and refine the conditions under which it is cultured. Key areas of focus include the selection and genetic improvement of the producing microorganism, the precise composition of the culture medium, and the tight control of critical fermentation parameters.
Strain Selection and Improvement through Genetic Engineering
The foundation of a high-yielding fermentation process lies in the selection of a robust microbial strain with a natural or enhanced capacity for producing the target compound. Genetic engineering offers powerful tools to augment the production capabilities of these strains. irispublishers.compressbooks.pub Techniques such as recombinant DNA technology allow for the targeted modification of an organism's genetic material. irispublishers.comslideshare.net This can involve the introduction of foreign genes or the alteration of existing genes to amplify the expression of the biosynthetic pathway leading to this compound. pressbooks.pubslideshare.net
The table below outlines common genetic engineering strategies and their objectives in the context of improving microbial production strains.
| Genetic Engineering Strategy | Objective |
| Gene Overexpression | Increase the quantity of key enzymes in the biosynthetic pathway. |
| Gene Knockout | Eliminate competing metabolic pathways that consume precursors. |
| Promoter Engineering | Enhance the transcription rate of genes involved in production. pressbooks.pub |
| Metabolic Pathway Engineering | Redirect metabolic flux towards the desired product. numberanalytics.com |
Culture Media Composition Optimization
The composition of the culture medium is a critical factor that directly influences cell growth and product formation. bioprocess-eng.co.ukcmdclabs.com A well-designed medium must provide all the essential nutrients in the correct proportions to support robust microbial activity and maximize the yield of this compound. cmdclabs.com The optimization of media components is a complex task, as each nutrient can interact with others, and the optimal concentration of one may depend on the levels of others. bioprocess-eng.co.uk
Key components of a fermentation medium include carbon sources, nitrogen sources, minerals, and growth factors. bioprocess-eng.co.ukresearchgate.net The choice of carbon and nitrogen sources can significantly impact the cost and efficiency of the fermentation process. For instance, while glucose is a commonly used carbon source, researchers often explore more cost-effective alternatives. researchgate.netnih.gov Statistical methods, such as Plackett-Burman design and response surface methodology, are frequently employed to systematically screen for the most influential media components and to determine their optimal concentrations. scielo.br This approach allows for the efficient exploration of a large number of variables and their interactions, leading to a medium formulation that supports high-level production. scielo.br The transition from complex, undefined media to chemically defined media is also a key strategy, as it offers greater consistency and simplifies downstream processing. bioprocess-eng.co.uk
The following table presents an example of how media components can be optimized for the production of a secondary metabolite, based on findings for similar fermentation processes.
| Media Component | Initial Concentration | Optimized Concentration | Impact on Production |
| Glucose (g/L) | 30 | 58.46 | 2.7-fold increase in yield. researchgate.net |
| Casein Peptone (g/L) | - | 8.66 | Part of optimized formulation. researchgate.net |
| KH2PO4 (g/L) | 1 | 4.48 | Enhanced buffering capacity and nutrient supply. researchgate.net |
| KCl (g/L) | 0.5 | 3.23 | Improved ionic balance. researchgate.net |
Optimization of Fermentation Parameters (e.g., temperature, pH, aeration, inoculum size)
Beyond the microbial strain and the culture medium, the physical and chemical environment of the fermentation process plays a pivotal role in determining the final product yield. cmdclabs.compatsnap.com Key parameters such as temperature, pH, aeration, and inoculum size must be carefully controlled and optimized. cmdclabs.compatsnap.comevologic.at
Temperature is a fundamental parameter as it directly affects the rate of all enzymatic reactions within the microorganism. patsnap.commdpi.com Each microbial strain has an optimal temperature range for growth and for the production of specific metabolites. patsnap.com Deviations from this optimal range can lead to reduced enzyme activity, slower growth, and lower product yields. mdpi.com
pH influences microbial growth and product formation by affecting the ionization state of essential molecules and the activity of extracellular enzymes. patsnap.commdpi.com Maintaining the pH within a narrow optimal range is often critical for maximizing production. mdpi.com This is typically achieved through the use of buffering agents in the medium or the automated addition of acids or bases. patsnap.com
Aeration is crucial for aerobic fermentation processes, as oxygen is required for cellular respiration and energy production. patsnap.commdpi.com The rate of aeration and agitation determines the dissolved oxygen (DO) concentration in the fermentation broth, which can be a limiting factor for cell growth and product synthesis. mdpi.com However, excessive aeration can sometimes lead to oxidative stress or foaming issues. mdpi.com
Inoculum size also affects the kinetics of the fermentation. A larger inoculum can shorten the lag phase and lead to a faster fermentation, but an excessively large inoculum can lead to rapid nutrient depletion and the accumulation of inhibitory byproducts. researchgate.net
The table below illustrates the impact of optimizing various fermentation parameters on the final product yield, drawing parallels from studies on other microbial fermentations.
| Fermentation Parameter | Condition | Outcome |
| Temperature | Optimal (e.g., 30°C) vs. Suboptimal | Maximum productivity achieved at optimal temperature. researchgate.net |
| pH | Controlled (e.g., pH 6.0) vs. Uncontrolled | Maximum yield achieved at a specific, controlled pH. researchgate.netmdpi.com |
| Aeration | Optimized (e.g., 2.0 vvm) vs. Limited | Increased aeration led to higher final product concentration. mdpi.com |
| Inoculum Size | Optimized (e.g., 5 agar (B569324) discs) vs. Non-optimized | Proper inoculum size contributes to maximum productivity. researchgate.net |
Bioprocess Engineering for Scalable Production
Scaling up the production of this compound from the laboratory bench to an industrial scale presents a significant set of challenges that fall under the domain of bioprocess engineering. numberanalytics.comevologic.at This discipline integrates principles of biology and engineering to design, develop, and optimize processes for the large-scale manufacturing of biological products. numberanalytics.com The primary objective is to ensure that the high yields achieved at the lab scale can be reproduced consistently and economically at much larger volumes. evologic.ateppendorf.com
A critical aspect of scale-up is maintaining geometric similarity and ensuring that key process parameters that influence cell growth and productivity are kept constant across different scales. researchgate.net However, simply maintaining one parameter constant, such as the power input per unit volume (P/V), can lead to changes in other critical parameters like mixing times and mass transfer rates. researchgate.net Therefore, bioprocess engineers must identify the most critical parameters affecting the specific fermentation and develop a scale-up strategy accordingly. eppendorf.com
Strategies for scaling up bioprocesses often involve the use of dimensionless numbers, such as the Reynolds number for fluid dynamics, and mechanistic models like computational fluid dynamics (CFD) to simulate and predict the conditions within large-scale bioreactors. numberanalytics.com The design of the bioreactor itself is also crucial, with factors such as the type of impeller, the sparging system for aeration, and the heat exchange capacity all playing a vital role in creating a homogeneous environment that supports optimal microbial performance. gfi.org Continuous monitoring and control of the bioprocess using advanced sensors and analytical tools are essential for maintaining consistency and achieving the desired outcomes at an industrial scale. patsnap.com
The table below highlights key considerations in bioprocess engineering for scalable production.
| Bioprocess Engineering Aspect | Key Considerations |
| Scale-Up Strategy | Maintaining geometric similarity, constant power per volume (P/V), or constant volumetric oxygen transfer coefficient (kLa). researchgate.net |
| Bioreactor Design | Impeller type, baffle configuration, sparger design, heat and mass transfer capabilities. gfi.org |
| Process Control | Real-time monitoring and control of pH, temperature, dissolved oxygen, and nutrient feeds. patsnap.comhilarispublisher.com |
| Downstream Processing | Efficient recovery and purification of the final product to ensure purity and yield. hilarispublisher.com |
Future Directions in Cyclopolic Acid Research
Comprehensive Elucidation of Remaining Biosynthetic Steps and Intermediates
While recent breakthroughs have illuminated the core biosynthetic pathway of cyclopolic acid, further research is required for a complete understanding. A 2024 study successfully identified a biosynthetic gene cluster (mfm) and characterized the enzymatic steps leading to this compound as an intermediate in the formation of a drimane–phthalide (B148349) hybrid in Aspergillus oryzae. nih.govrsc.orgresearchgate.net The proposed pathway involves a non-ribosomal peptide synthetase-polyketide synthase (NR-PKS MfmB), a cytochrome P450 (MfmA), a hydrolase (MfmC), a methyltransferase (MfmE), and another P450 (MfmF) that catalyzes the final hydroxylation to yield this compound. rsc.orgrsc.org
Future work should focus on the detailed biochemical and structural characterization of these enzymes to understand their catalytic mechanisms and substrate specificities. A significant area for exploration is the downstream metabolic fate of this compound. It is hypothesized to be a precursor to other known meroterpenoids, such as fendlerinines, fendlerins, and fendlerols, although the enzymes responsible for these subsequent transformations have not yet been identified. nih.govrsc.org Elucidating these remaining steps is crucial for mapping the full metabolic network originating from this compound.
Discovery of Novel Biological Activities and Untapped Molecular Targets
This compound and its close structural relative, cyclopaldic acid, have been reported to possess a range of biological effects, including antioxidant, antibacterial, antifungal, and herbicidal properties. ontosight.aitorvergata.itresearchgate.net Recent studies have uncovered more specific and potent activities. For example, a derivative, 3-O-p-hydroxyphenylethyl-cyclopolic acid, was found to exhibit antiangiogenic effects by inhibiting the survival and motility of Human Umbilical Vein Endothelial Cells (HUVECs). acs.org This activity was associated with the downregulation of key signaling molecules such as VEGF, Akt, and mTOR. acs.org
The phytotoxic nature of the related compound cyclopaldic acid has been linked to the induction of programmed cell death and autophagy in Arabidopsis thaliana. torvergata.itresearchgate.net Its mechanism involves targeting the plasma membrane H+-ATPase, disrupting mitochondrial function, and inducing vacuole-mediated cell death. torvergata.itresearchgate.net
Future research should aim to:
Screen this compound and its derivatives against a wider array of biological targets to uncover novel therapeutic applications, such as antiviral or immunomodulatory activities.
Investigate the anti-cancer potential further, building on the initial antiangiogenic findings.
Explore its potential as a bio-fungicide against a broader spectrum of phytopathogenic fungi, given its demonstrated efficacy against pathogens like Macrophomina phaseolina and Rhizoctonia solani. researchgate.net
Identify and validate the specific molecular targets for each of its biological activities to understand its mode of action.
Development of Engineered Microbial Cell Factories for Sustainable Production
The natural extraction of this compound is often hindered by low yields and complex purification processes. ontosight.ai The successful heterologous expression of its biosynthetic pathway in Aspergillus oryzae provides a foundational platform for developing engineered microbial cell factories for sustainable and scalable production. nih.govrsc.org Microbial factories are seen as an environmentally benign and efficient alternative to chemical synthesis for producing valuable natural products. nih.govmdpi.com
Future efforts in this domain will involve:
Transferring the identified biosynthetic genes into robust industrial production hosts like Saccharomyces cerevisiae or Escherichia coli, which are well-characterized and amenable to genetic engineering. nih.gov
Applying metabolic engineering and synthetic biology tools, such as CRISPR-Cas9, to optimize the metabolic flux towards this compound. nih.govfrontiersin.org This includes upregulating precursor supply and balancing the expression of pathway enzymes.
Optimizing fermentation parameters, including media composition, pH, and temperature, to maximize the titer and productivity of the engineered strains. nih.gov
Developing efficient downstream processing and purification protocols for the microbially produced this compound.
Design and Synthesis of New this compound Analogues with Targeted Bioactivities
The chemical scaffold of this compound is ripe for modification to enhance its natural bioactivities or to generate novel functions. Nature already provides several analogues, such as 3-O-methyl-cyclopolic acid and 5-O-isopentenyl this compound. studiesinmycology.org Furthermore, synthetic derivatives like 3-O-phenylethyl-cyclopolic acid have been created. acs.orgmdpi.com
Future research directions include:
Combinatorial Biosynthesis: Creating novel analogues by introducing and swapping enzymes from different biosynthetic pathways into the engineered host. For instance, utilizing different prenyltransferases could alter the side chains attached to the this compound core, potentially leading to altered bioactivity. rsc.org
Precursor-Directed Biosynthesis: Feeding synthetic, non-native precursor molecules to the microbial culture to have them incorporated into the final structure.
Chemical Synthesis: Employing semi-synthetic or total synthesis approaches to create a library of derivatives with precise modifications. This allows for a systematic exploration of structure-activity relationships (SAR), linking specific functional groups to targeted effects like enhanced antiangiogenic potency or improved selectivity.
Application of Advanced Multi-omics Technologies (Genomics, Transcriptomics, Proteomics, Metabolomics)
A systems-level understanding of this compound's biosynthesis and its effects on biological systems can be achieved through the application of multi-omics technologies. aging-us.comcreative-proteomics.com
Genomics: Genome mining of fungal species can continue to identify novel biosynthetic gene clusters related to this compound, potentially uncovering new enzymatic tools and analogues. nih.govrsc.org
Transcriptomics and Proteomics: Analyzing changes in gene and protein expression in a target organism (e.g., a cancer cell line or a pathogenic fungus) upon treatment with this compound can reveal the cellular pathways it perturbs. nih.gov This approach moves beyond a single-target view to a network-level understanding of its impact. Initial studies using qRT-PCR on the related cyclopaldic acid have already shown it affects the transcription of genes involved in immunity and cell death in plants. researchgate.net
Metabolomics: This technology can be used to track the flow of intermediates through the engineered biosynthetic pathway, identifying bottlenecks and unintended byproducts. frontiersin.org It can also map the metabolic perturbations caused by this compound in a target organism.
Integrative Multi-omics: The true power lies in integrating these datasets. uv.es For example, combining transcriptomic and metabolomic data can link the upregulation of a specific metabolic pathway gene with the increased production of a key metabolite, providing a comprehensive picture of the cellular response.
Mechanistic Understanding of this compound Interactions with Biological Systems
A deep mechanistic understanding of how this compound interacts with biological systems at the molecular level is the ultimate goal that integrates all other research directions. While initial studies have implicated targets like the H+-ATPase in plants for the related cyclopaldic acid and the VEGF/Akt/mTOR pathway for a this compound derivative, these findings require deeper investigation. torvergata.itacs.org
Future research must focus on:
Target Validation: Using biochemical and biophysical methods to confirm direct binding and modulation of hypothesized target proteins.
Structural Biology: Determining the high-resolution 3D structures of this compound in complex with its protein targets through techniques like X-ray crystallography or cryo-electron microscopy. This would reveal the precise binding mode and provide a rational basis for designing more potent analogues.
By pursuing these future research directions, the scientific community can fully elucidate the biology of this compound, paving the way for its potential application in medicine and agriculture.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
